N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine

説明

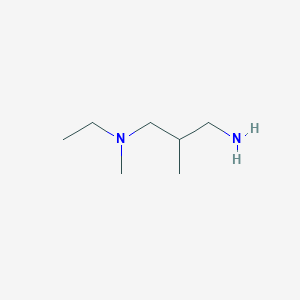

N-(3-Amino-2-methylpropyl)-N-ethyl-N-methylamine is a tertiary amine with the molecular formula C₁₁H₁₈N₂ (CAS: 1250405-19-6) . Structurally, it features a branched propyl backbone with an ethyl-methylamine substituent and a primary amino group at the 3-position (Figure 1).

This compound is of interest in medicinal chemistry due to its role as a pharmacophore in acetylcholinesterase (AChE) inhibitors and its ability to modulate enzyme binding through steric and electronic effects .

特性

IUPAC Name |

N'-ethyl-N',2-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-9(3)6-7(2)5-8/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICIHXOPFHRGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649199 | |

| Record name | N~1~-Ethyl-N~1~,2-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-17-5 | |

| Record name | N1-Ethyl-N1,2-dimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Ethyl-N~1~,2-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkylation and Amination Route

Starting Materials: 2-methylpropylamine or 3-amino-2-methylpropylamine derivatives.

Reaction Conditions: Controlled alkylation with ethyl and methyl halides or alkylating agents under basic or neutral conditions to avoid over-alkylation.

Solvents: Common solvents include methanol, ethanol, or other alcohols, which also serve as reaction media in hydrogenation or reduction steps.

Catalysts: Hydrogenation catalysts such as palladium or platinum on carbon may be used if reduction of intermediates is required.

Advantages: This method allows for selective functionalization and can be adapted for stereoselective synthesis by controlling reaction parameters.

Nucleophilic Substitution Using α-Haloalkyl Precursors

Procedure: Reaction of ethylmethylamine with α-halo-2-methylpropylamine or α-halo acids under SN2 conditions.

Temperature and Time: Typically performed at room temperature to moderate heating (25–50 °C) over 24–48 hours to ensure complete substitution.

Yield: Moderate to good yields (50–70%) depending on the excess of amine and purity of starting materials.

Notes: Excess diamine is often used to drive the reaction to completion, but this requires subsequent purification steps.

Reductive Amination

Method: Condensation of aldehyde or ketone intermediates with ethylmethylamine followed by reduction with sodium cyanoborohydride or sodium borohydride.

Reaction Medium: Typically carried out in methanol or ethanol with pH control to maintain amine stability.

Advantages: High selectivity and mild conditions; suitable for sensitive substrates.

Limitations: Requires careful control of reducing agent stoichiometry to avoid over-reduction.

Continuous Flow Reactors: Industrial synthesis often employs continuous flow reactors to maintain consistent reaction conditions, improve safety, and scale up production while ensuring high purity and yield.

Process Optimization: Orthogonal experimental designs optimize parameters such as reactant ratios, temperature (around 35 °C), and initiator concentrations to maximize yield and minimize by-products.

Purification: High-performance liquid chromatography (HPLC) and distillation are used to purify the final product, ensuring residual solvents and impurities are below regulatory limits.

- Data Table: Summary of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Alkylation of Amines | 2-methylpropylamine, alkyl halides | Base (e.g., NaOH), solvents | Room temp to reflux, alcohols | 60–80 | Selective alkylation, scalable | Over-alkylation risk |

| Nucleophilic Substitution (SN2) | α-Haloalkylamines, ethylmethylamine | None or mild base | 25–50 °C, 24–48 h | 50–70 | Straightforward, moderate yield | Excess amine needed, purification |

| Reductive Amination | Aldehydes/ketones, ethylmethylamine | NaBH3CN, NaBH4 | Mild, pH controlled, alcohols | 70–85 | High selectivity, mild conditions | Sensitive to reducing agent excess |

| Continuous Flow Industrial | Same as above | Catalysts (Pd/C), solvents | Controlled temp, flow system | >85 | High purity, scalable, reproducible | Requires specialized equipment |

The presence of carbonyl groups in intermediates allows for isomerization or epimerization, enabling stereoselective synthesis of specific diastereomers, which is valuable for pharmaceutical applications.

Optimization of polymerization and reaction parameters via orthogonal experimental design has shown that initiator concentration and reaction time critically affect yield and purity in related amine syntheses.

Analytical techniques such as IR spectroscopy (N-H stretch ~3300 cm⁻¹), NMR (dimethylamino protons near δ 2.2 ppm), and mass spectrometry are essential for confirming structure and purity.

Safety protocols emphasize storage under inert atmosphere at ≤25 °C, use of non-sparking tools, and neutralization of spills with dilute acid due to flammability and reactivity of amine compounds.

The preparation of N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine involves well-established synthetic methods including alkylation, nucleophilic substitution, and reductive amination. Industrial production benefits from continuous flow technology and process optimization to achieve high yields and purity. Detailed understanding of reaction conditions, catalysts, and purification techniques is critical for efficient synthesis. The compound’s structural features also allow for stereoselective modifications, expanding its utility in advanced chemical and pharmaceutical research.

化学反応の分析

Types of Reactions

N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into simpler amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while substitution reactions can produce a variety of substituted amines.

科学的研究の応用

Medicinal Chemistry

N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine has been investigated for its potential therapeutic effects, particularly in the treatment of various psychiatric disorders. Its structural similarity to known serotonin reuptake inhibitors positions it as a candidate for further exploration in drug development.

Case Study : Research indicates that derivatives of similar amine compounds exhibit activity as serotonin reuptake inhibitors and can function as agonists or antagonists at serotonin receptors. This suggests potential applications in treating conditions such as depression, anxiety disorders, and other serotonin-related disorders .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of C–N bonds through palladium-catalyzed reactions. It is utilized in synthesizing complex organic molecules that are relevant in pharmaceuticals.

Data Table: Applications in Organic Synthesis

| Reaction Type | Example Products | Yield (%) |

|---|---|---|

| C–N Cross-Coupling | Aryl amines | 35-91 |

| N-Alkylation | Alkylated amines | 70 |

| Ligand Formation | N-Heterocyclic carbene ligands | 98 |

The use of this compound as a ligand in these reactions enhances the efficiency and selectivity of the processes involved .

Biochemical Research

In proteomics research, this compound is utilized to study protein interactions and modifications due to its ability to form stable complexes with proteins. It aids in understanding cellular mechanisms and signaling pathways.

Case Study : The compound has been employed in experiments designed to elucidate the roles of specific proteins involved in neurobiology, providing insights into neuronal signaling and potential therapeutic targets for neurodegenerative diseases .

作用機序

The mechanism by which N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethyl and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

類似化合物との比較

The biological activity, physicochemical properties, and applications of N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine are influenced by its substitution pattern. Below is a comparative analysis with structurally related amines:

Structural Analogs and Substituent Effects

Key Observations :

- Ethyl-Methyl vs. Diethyl Groups : The N-ethyl-N-methyl moiety in the target compound provides optimal steric bulk for fitting into the AChE catalytic active site (CAS), outperforming N,N-diethyl analogs (e.g., N,N-diethyl-1,3-propanediamine ), which exhibit reduced activity due to excessive bulk .

- Benzyl Substitution: Derivatives with benzyl groups (e.g., N-(3-amino-2-methylpropyl)benzylamine) show enhanced hydrophobic interactions but may incur cytotoxicity .

Physicochemical Properties

The target compound’s balanced logP (~1.5) aligns with drug-like properties, enabling blood-brain barrier (BBB) penetration in neuroprotective applications . In contrast, DMAPA’s high hydrophilicity limits membrane permeability .

生物活性

N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine, also known as AEME, is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

AEME is characterized by the presence of an amino group and two alkyl substituents, which influence its solubility, reactivity, and interaction with biological targets. The chemical structure can be represented as follows:

The biological activity of AEME primarily stems from its ability to interact with various molecular targets. Key aspects include:

- Enzyme Interactions : AEME can act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways. Its amino group allows for hydrogen bonding with enzyme active sites, which can modulate enzyme activity.

- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, which may affect neurotransmission and lead to pharmacological effects similar to those of other amine-based compounds .

Pharmacological Effects

- CNS Activity : Preliminary studies suggest that AEME may exhibit central nervous system (CNS) activity, possibly acting as a stimulant or modulator of neurotransmitter systems.

- Antioxidant Properties : Some research indicates that AEME may possess antioxidant properties, helping to mitigate oxidative stress in biological systems .

- Potential Anticancer Activity : AEME has been explored for its potential anticancer effects, with studies indicating that it may inhibit cell proliferation in certain cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: CNS Effects

A study conducted on rodent models demonstrated that administration of AEME resulted in increased locomotor activity, suggesting stimulant properties. Behavioral assays indicated enhanced dopamine release in specific brain regions, implicating its role in modulating dopaminergic pathways.

Case Study: Antioxidant Activity

In vitro assays using human cell lines showed that AEME significantly reduced levels of reactive oxygen species (ROS) compared to control groups. This suggests a protective role against oxidative damage, which is vital for maintaining cellular health .

Comparison with Related Compounds

AEME's unique structure differentiates it from similar compounds such as N-(3-amino-2-methylpropyl)-N-ethyl-2-methylpropanamide. While both compounds share structural similarities, their biological activities vary significantly due to differences in their functional groups and steric hindrance.

Table 2: Comparison of AEME with Similar Compounds

| Compound | Key Biological Activities |

|---|---|

| This compound | CNS modulation, antioxidant effects |

| N-(3-amino-2-methylpropyl)-N-ethyl-2-methylpropanamide | Primarily anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine, and how can reaction parameters be optimized?

- Answer : The compound can be synthesized via sequential alkylation or reductive amination. For example, starting with 3-amino-2-methylpropylamine, ethyl and methyl groups can be introduced using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) or via reductive amination with aldehydes/ketones and NaBH₃CN. Optimization involves controlling stoichiometry (excess alkylating agents for tertiary amine formation), temperature (40–60°C to balance reactivity and side reactions), and solvent polarity (DMF or acetonitrile). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer :

- 1H/13C NMR : Assign peaks for methyl (δ ~2.1–2.3 ppm), ethyl (δ ~1.0–1.2 ppm for CH₃; δ ~2.4–2.6 ppm for CH₂), and 3-amino-2-methylpropyl groups (δ ~1.5–1.8 ppm for CH(CH₃); δ ~2.7–3.0 ppm for NH₂).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- IR : Validate NH₂ stretches (~3350 cm⁻¹) and absence of carbonyl impurities.

- Elemental Analysis : Ensure C/N ratios align with theoretical values .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl/methyl substituents influence the compound’s reactivity in catalytic or supramolecular systems?

- Answer : The ethyl group introduces steric hindrance, reducing nucleophilicity at the nitrogen, while the methyl group electronically stabilizes the amine via inductive effects. Computational studies (e.g., DFT) can model charge distribution (N: δ−; adjacent C: δ+) and predict regioselectivity in reactions like alkylation or coordination with metal catalysts (e.g., Pd for cross-coupling). Experimental validation via kinetic studies (e.g., competition experiments with substituted electrophiles) quantifies these effects .

Q. What strategies address discrepancies in reported biological activity data for tertiary amines structurally related to this compound?

- Answer : Contradictions often arise from variations in assay conditions (pH, temperature) or impurities. Mitigation includes:

- Orthogonal assays : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) results.

- Purity validation : Use HPLC-MS to exclude side products (e.g., quaternary ammonium salts).

- Stereochemical analysis : Chiral HPLC or X-ray crystallography to confirm configuration, as stereoisomers may exhibit divergent bioactivity .

Q. How can regioselective functionalization of the amino group be achieved in this tertiary amine, and what factors govern selectivity?

- Answer : Regioselectivity is influenced by steric accessibility and electronic activation. For example:

- Protecting groups : Use Boc (tert-butyloxycarbonyl) to shield the primary amine, enabling selective alkylation at the tertiary nitrogen.

- pH control : Under acidic conditions, protonation of the tertiary amine directs electrophiles to the less hindered primary amine.

- Catalysts : Transition metals (e.g., CuI) promote C–N coupling at specific sites via chelation-directed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。